Mal-PEG1-NHS ester

Overview

Description

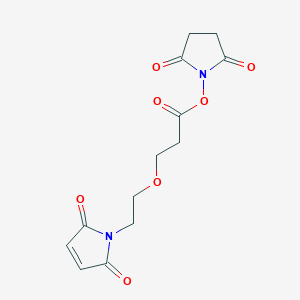

Mal-PEG1-NHS ester is a compound that serves as a polyethylene glycol linker containing a maleimide group and an N-hydroxysuccinimide ester group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The N-hydroxysuccinimide ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG1-N-hydroxysuccinimide ester involves the reaction of a maleimide-terminated polyethylene glycol with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethylformamide or dichloromethane under mild conditions. The product is then purified by precipitation or chromatography .

Industrial Production Methods

In industrial settings, the production of Mal-PEG1-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is often purified using large-scale chromatography or crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG1-N-hydroxysuccinimide ester undergoes several types of chemical reactions:

Substitution Reactions: The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds.

Addition Reactions: The maleimide group reacts with thiol groups to form thioether bonds.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in aqueous buffers at neutral or slightly basic pH (7.0-8.0).

Addition Reactions: Conducted in aqueous or organic solvents under mild conditions.

Major Products Formed

Amide Bonds: Formed from the reaction of the N-hydroxysuccinimide ester with primary amines.

Thioether Bonds: Formed from the reaction of the maleimide group with thiols.

Scientific Research Applications

Scientific Research Applications

The applications of Mal-PEG1-NHS ester can be categorized into several key areas:

Antibody-Drug Conjugates (ADCs)

This compound serves as a crucial linker in the development of ADCs. These conjugates consist of an antibody linked to a cytotoxic drug via the this compound, allowing for targeted delivery of the drug to specific cells, thereby minimizing systemic toxicity.

- Mechanism : The NHS ester reacts with amine groups on the antibody, while the maleimide group can subsequently react with thiols on the cytotoxic agent.

PROTACs Development

This compound is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce targeted protein degradation.

- Functionality : The linker allows for the precise attachment of ligands that recruit E3 ligases to target proteins for degradation.

Protein Conjugation

This compound is extensively used for conjugating proteins and peptides to various surfaces or other biomolecules:

- Applications :

- Crosslinking peptides to nanoparticle surfaces for enhanced targeting in drug delivery systems.

- Engineering stem cell membranes to improve their functionality and integration in therapeutic settings.

Biosensor Development

The compound is employed in biosensor technology, where it facilitates the immobilization of biomolecules onto sensor surfaces, enhancing sensitivity and specificity.

Cell Capture Techniques

Utilizing aptamers, this compound can be applied in cell capture technologies, allowing for the selective isolation of specific cell types from heterogeneous populations.

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of this compound across different applications:

| Study | Application | Findings |

|---|---|---|

| Wang et al., 2017 | ADC Development | Demonstrated successful conjugation of cytotoxic agents to antibodies using this compound, leading to enhanced efficacy in targeted cancer therapy. |

| Liu et al., 2020 | PROTAC Synthesis | Reported on the use of this compound as a linker in PROTACs, showing improved degradation rates of target proteins compared to traditional methods. |

| Zhang et al., 2021 | Biosensor Application | Developed a biosensor utilizing this compound for real-time detection of biomarkers, achieving high sensitivity and specificity. |

Mechanism of Action

The mechanism of action of Mal-PEG1-N-hydroxysuccinimide ester involves the formation of covalent bonds with target molecules. The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiol groups to form thioether bonds. These reactions enable the conjugation of biomolecules, enhancing their stability, solubility, and functionality .

Comparison with Similar Compounds

Similar Compounds

- Mal-PEG2-N-hydroxysuccinimide ester

- Mal-PEG3-N-hydroxysuccinimide ester

- Mal-PEG4-N-hydroxysuccinimide ester

- 6-Maleimidohexanoic acid N-hydroxysuccinimide ester

- Diethylene glycol bis (p-toluenesulfonate)

Uniqueness

Mal-PEG1-N-hydroxysuccinimide ester is unique due to its short polyethylene glycol spacer, which provides increased solubility in aqueous media while maintaining efficient reactivity with primary amines and thiol groups. This makes it particularly useful for applications requiring high solubility and precise conjugation .

Biological Activity

Mal-PEG1-NHS ester is a versatile compound widely utilized in bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This article delves into its biological activity, mechanisms of action, and applications, supported by empirical data and case studies.

Chemical Structure and Properties

This compound is characterized by a polyethylene glycol (PEG) spacer, a maleimide group, and an N-hydroxysuccinimide (NHS) ester. The PEG component enhances solubility in aqueous environments, while the maleimide group allows for selective conjugation to thiol groups on proteins or peptides. The NHS ester facilitates the formation of stable amide bonds with primary amines found in biomolecules.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₇ |

| Molecular Weight | 310.26 g/mol |

| Functional Groups | Maleimide, NHS ester |

| Solubility | Soluble in aqueous media |

The biological activity of this compound primarily involves its ability to form covalent bonds with biomolecules:

- Conjugation to Thiols : The maleimide group reacts with thiol groups (-SH) through a Michael addition reaction, forming a stable thioether bond.

- Labeling Primary Amines : The NHS ester reacts with primary amines (-NH₂) on proteins or oligonucleotides to create stable amide bonds. This reaction is favored at physiological pH (around 7.4) and is highly efficient under mild conditions.

Antibody-Drug Conjugates (ADCs)

This compound serves as a linker in ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells while minimizing off-target effects. The PEG spacer enhances the solubility and stability of the conjugate.

Case Study: Efficacy of ADCs Using this compound

- Study Design : Researchers synthesized an ADC using this compound to link an anti-cancer antibody with a cytotoxic drug.

- Results : The resulting ADC demonstrated improved therapeutic efficacy in vitro compared to unconjugated drug, highlighting the importance of the linker in maintaining drug activity while enhancing selectivity toward target cells.

PROTAC Development

In PROTAC technology, this compound is utilized to link ligands that recruit E3 ubiquitin ligases to target proteins for degradation. This approach has shown promise in treating diseases by selectively eliminating harmful proteins.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively label proteins and facilitate their functionalization for various applications:

- Protein Labeling Efficiency : Studies indicate that labeling efficiency can exceed 90% when using this compound under optimized conditions.

- Impact on Protein Functionality : While NHS esters can lead to heterogeneous labeling due to multiple reactive sites on proteins, careful design can mitigate adverse effects on protein structure and function.

Stability and Hydrolysis

The stability of this compound in aqueous solutions is critical for its application:

- At physiological pH, the half-life of the NHS ester is approximately one hour at 25°C.

- Hydrolysis rates increase at higher pH levels, necessitating prompt use following preparation to ensure effective conjugation.

Q & A

Basic Questions

Q. What are the key functional groups in Mal-PEG1-NHS ester, and how do they influence its reactivity in bioconjugation?

this compound contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide . The NHS ester reacts selectively with primary amines (e.g., lysine residues on proteins) under mildly alkaline conditions (pH 7.2–8.5), forming stable amide bonds . The maleimide group targets free thiols (e.g., cysteine residues) via Michael addition at neutral pH, creating stable thioether bonds. The short PEG1 spacer enhances solubility while minimizing steric hindrance .

Q. How should this compound be used for site-specific conjugation to proteins?

For amine coupling:

- Dissolve the compound in anhydrous DMSO (10–20 mM) to prevent hydrolysis.

- Incubate with the protein in PBS (pH 8.0) at a molar ratio of 5:1 (linker:protein) for 2 hours at 4°C.

- Purify via size-exclusion chromatography to remove unreacted linker . For thiol coupling:

- Pre-reduce disulfide bonds in the protein using TCEP (1 mM, 30 min).

- React with maleimide in PBS (pH 6.5–7.5) for 1–2 hours at room temperature .

Q. What are the primary research applications of this compound in academic studies?

It is widely used in:

- Antibody-drug conjugates (ADCs) : As a cleavable linker, enabling controlled drug release in acidic or reducing environments (e.g., tumor microenvironments) .

- PROTAC synthesis : Facilitating the assembly of heterobifunctional molecules targeting protein degradation .

- Nanoparticle functionalization : Conjugating targeting ligands (e.g., antibodies) to PEGylated surfaces for improved biodistribution .

Q. What are the recommended storage and solubility conditions for this compound?

- Storage : Store lyophilized powder at -20°C in a desiccated environment to prevent hydrolysis. Avoid repeated freeze-thaw cycles .

- Solubility : Soluble in DMSO (up to 50 mM) and aqueous buffers (e.g., PBS) at low concentrations. For aqueous solutions, prepare fresh and use within 24 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize conjugation efficiency while minimizing aggregation?

- pH optimization : Use pH 7.5–8.0 for NHS-amine reactions and pH 6.5–7.0 for maleimide-thiol reactions to balance reactivity and protein stability .

- Molar ratio titration : Test linker-to-protein ratios from 1:1 to 10:1. Monitor conjugation efficiency via SDS-PAGE or MALDI-TOF .

- Temperature control : Conduct reactions at 4°C for heat-sensitive proteins to reduce denaturation .

Q. How does the hydrolysis of the NHS ester impact conjugation efficiency, and how can stability be improved?

NHS esters hydrolyze rapidly in aqueous buffers (t½ ~30–60 min at pH 8.0). Strategies include:

- Using anhydrous DMSO for stock solutions.

- Adding imidazole (10–50 mM) to scavenge water and prolong NHS ester activity .

- Conducting reactions at 4°C to slow hydrolysis .

Q. How should researchers address discrepancies in reported conjugation efficiencies across studies?

Common sources of variability include:

- Protein accessibility : Steric hindrance from bulky PEG spacers. Use shorter PEG variants (e.g., Mal-PEG1 vs. PEG4) for densely packed targets .

- Thiol availability : Ensure complete reduction of disulfide bonds with TCEP before maleimide coupling .

- Analytical validation : Quantify unreacted linker via reverse-phase HPLC or Ellman’s assay for free thiols .

Q. What experimental strategies mitigate aggregation during ADC synthesis using this compound?

Aggregation arises from hydrophobic interactions between PEGylated proteins. Solutions include:

- Buffer optimization : Add 0.01% Tween-20 or 5% glycerol to reduce interfacial tension .

- Stepwise purification : Remove aggregates via SEC or hydrophobic interaction chromatography (HIC) .

Q. How does this compound compare to longer PEG linkers (e.g., PEG4) in PROTAC design?

- Advantages of PEG1 : Minimal steric hindrance, ideal for small-molecule PROTACs requiring tight target engagement .

- Disadvantages : Reduced solubility compared to longer PEG variants. For hydrophilic payloads, PEG4 may improve stability in physiological buffers .

Q. What analytical methods are critical for validating successful conjugation and linker stability?

- HPLC-MS : Confirm molecular weight shifts corresponding to linker attachment .

- Fluorescence quenching : Monitor maleimide reactivity using Ellman’s reagent (DTNB) for free thiol quantification .

- Stability assays : Incubate conjugates in serum (37°C, 24–72 hours) and analyze degradation via SDS-PAGE .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O7/c16-9-1-2-10(17)14(9)6-8-21-7-5-13(20)22-15-11(18)3-4-12(15)19/h1-2H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRJPIJPLBUEHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901114382 | |

| Record name | Propanoic acid, 3-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901114382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807518-72-4 | |

| Record name | Propanoic acid, 3-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901114382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.